molecular formula C19H20F3NO B3049502 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol CAS No. 208989-32-6

1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol

Katalognummer B3049502
CAS-Nummer: 208989-32-6
Molekulargewicht: 335.4 g/mol
InChI-Schlüssel: YFVBEBRJPYXQLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol is a chemical compound with the molecular formula C19H20F3NO . It is also known as 1-BENZYL-4-HYDROXY-4- (3-TRIFLUOROTOLYL)PIPERIDINOL .


Synthesis Analysis

The synthesis of a similar compound, Trifluperidol, involves a Grignard reaction between 1-benzyl-4-piperidone and 3-bromobenzotrifluoride, which gives 1-benzyl-4- (3- (trifluoromethyl)phenyl)piperidin-4-ol . Catalytic hydrogenation then removes the benzyl protecting group to give 4- [3- (trifluoromethyl)phenyl]-4-piperidinol .


Molecular Structure Analysis

The molecular structure of 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol consists of a piperidin-4-ol ring substituted with a benzyl group and a 2-(trifluoromethyl)phenyl group .

Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

Several studies have focused on the synthesis and evaluation of derivatives of 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol for anti-acetylcholinesterase (AChE) activity, which is significant in the context of neurodegenerative diseases like Alzheimer's. For example, Sugimoto et al. (1992) and Sugimoto et al. (1990) investigated derivatives that showed potent inhibitory effects on AChE, with certain compounds demonstrating significant selectivity towards AChE over BuChE (butyrylcholinesterase) (Sugimoto et al., 1992) (Sugimoto et al., 1990).

Selective Estrogen Receptor Modulators (SERMs)

Yadav et al. (2011) explored derivatives based on a pharmacophore model for developing novel SERMs. These compounds, including chiral 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols, were evaluated against estrogen-responsive human breast cancer cells, although the activity was moderate due to potential issues with molecular bulk (Yadav et al., 2011).

Catalytic Properties in Organic Reactions

Kilic et al. (2008) examined ligands containing the 4-amino-1-benzyl piperidine group for their catalytic properties in Suzuki–Miyaura coupling reactions, a type of cross-coupling reaction in organic chemistry. This study highlights the potential application of such compounds in catalysis and organic synthesis (Kilic et al., 2008).

Antimicrobial Properties

Research by Kottapalle and Shinde (2021) synthesized derivatives that displayed potent antimicrobial activity. The study underscores the significance of structural modifications in enhancing the antimicrobial efficacy of such compounds (Kottapalle & Shinde, 2021).

Cytochrome P450 Enzyme Interaction

Hvenegaard et al. (2012) investigated the oxidative metabolism of a novel antidepressant and identified its interaction with various cytochrome P450 enzymes. This research provides insights into the metabolic pathways and enzyme interactions of related compounds (Hvenegaard et al., 2012).

Eigenschaften

IUPAC Name

1-benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO/c20-19(21,22)17-9-5-4-8-16(17)18(24)10-12-23(13-11-18)14-15-6-2-1-3-7-15/h1-9,24H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFVBEBRJPYXQLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2C(F)(F)F)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632634
Record name 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol

CAS RN

208989-32-6
Record name 1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1.52 g of magnesium in 25 ml of THF is admixed dropwise over 20 minutes with a solution of 14.25 g of 1-bromo-2-(trifluoromethyl)benzene in 15 ml of THF and the mixture is heated at reflux for 30 minutes. After it has cooled on an ice bath, it is admixed slowly with a solution of 10 g of 1-benzyl-4-piperidinone in 30 ml of THF and left with stirring at AT for 3 hours. The reaction mixture is poured into saturated aqueous ammonium chloride solution and extracted with AcOEt, the combined organic phases are washed with water and dried over Na2SO4 and the solvents are evaporated under vacuum. The residue is chromatographed on silica gel, eluting with a DCM/AcOEt (70/30; v/v) mixture. This gives 4.5 g of the expected product.
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
14.25 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

3.25 g (0.135 mol) of Mg are mixed with a spatula tipfull of 12, and a solution of 30.4 g (0.135 mol) of 2-bromo-1-trifluoromethylbenzene in 125 ml of THF is added dropwise. The mixture is stirred for one hour at room temperature and 10.1 g (0.041 mol) of benzylpiperidone are added dropwise. The mixture is stirred for 1 hour at room temperature and a saturated ammonium chloride solution is added. After extraction with ethyl ether, the organic phase is dried and the solvent is evaporated off under reduced pressure. The product is purified by chromatography on a silica gel column using a cyclohexane/ethyl acetate mixture as the eluent to give 6.8 g of 1-benzyl-4-hydroxy-4-(2-tri-fluoromethylphenyl)piperidine, which is hydrogenated with 0.7 g of 10% Pd/C in 75 ml of 95% ethanol which has been brought to acid pH by the addition of hydrochloric acid, the mixture being heated at a temperature of 60° C. for 8 hours. The catalyst is filtered off to give 2.1 g of the title product M.p. 247-251° C.
[Compound]
Name
Mg
Quantity
3.25 g
Type
reactant
Reaction Step One
[Compound]
Name
12
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

Following the procedure of N. I. Carruthers et al. (J. Med. Chem. 2005, 48, 1857-1872), to a −78° C. solution of 2-bromobenzotrifluoride (12.9 g, 7.8 mL, 57 mmol) in THF (225 mL) was added dropwise a solution of n-BuLi (2.5 M in hexanes, 26 mL, 65 mmol) over 10 min. After 1 h, the reaction mixture was stirred at 0° C. for 10 min, recooled to −78° C., and a solution of N-benzyl-4-piperidone (10.7 g, 57 mmol) in THF (40 mL) was added dropwise via addition funnel over 10 min. After 2 h at −78° C., sat. NH4Cl solution (200 mL) was added and the mixture was warmed to room temperature. The aqueous phase was extracted with EtOAc (2×200 mL). The organic phase washed with H2O (200 mL) and brine (150 mL), dried (MgSO4), and concentrated. Flash chromatography afforded the alcohol (2.7 g), a yellow oil, slightly contaminated with piperidone starting material, in ˜15% yield.
Quantity
7.8 mL
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
10.7 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Yield
15%

Synthesis routes and methods IV

Procedure details

3.25 g (0.135 mol) of Mg are mixed with a spatula tipfull of I2, and a solution of 30.4 g (0.135 mol) of 2-bromo-1-trifluoromethylbenzene in 125 ml of THF is added dropwise. The mixture is stirred for one hour at room temperature and 10.1 g (0.041 mol) of benzylpiperidone are added dropwise. The mixture is stirred for 1 hour at room temperature and a saturated ammonium chloride solution is added. After extraction with ethyl ether, the organic phase is dried and the solvent is evaporated off under reduced pressure. The product is purified by chromatography on a silica gel column using a cyclohexane/ethyl acetate mixture as the eluent to give 6.8 g of 1-benzyl-4-hydroxy-4-(2-trifluoromethylphenyl)piperidine, which is hydrogenated with the aid of 0.7 g of 10% Pd/C in 75 ml of 95% ethanol which has been brought to acid pH by the addition of hydrochloric acid, the mnixture being heated at a temperature of 60° C. for 8 hours. The catalyst is filtered off to give 2.1 g of the title product. M.p. 247-251° C.
[Compound]
Name
Mg
Quantity
3.25 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30.4 g
Type
reactant
Reaction Step Two
Name
Quantity
125 mL
Type
reactant
Reaction Step Two
Quantity
10.1 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Reactant of Route 3
Reactant of Route 3
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Reactant of Route 4
Reactant of Route 4
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Reactant of Route 5
Reactant of Route 5
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol
Reactant of Route 6
Reactant of Route 6
1-Benzyl-4-[2-(trifluoromethyl)phenyl]piperidin-4-ol

Citations

For This Compound
3
Citations
CL Cioffi, B Racz, A Varadi, EE Freeman… - Journal of medicinal …, 2019 - ACS Publications
Retinol-binding protein 4 (RBP4) serves as a transporter for all-trans-retinol (1) in the blood, and it has been proposed to act as an adipokine. Elevated plasma levels of the protein have …
Number of citations: 21 pubs.acs.org
CL Cioffi, B Racz, EE Freeman… - Journal of medicinal …, 2015 - ACS Publications
Antagonists of retinol-binding protein 4 (RBP4) impede ocular uptake of serum all-trans retinol (1) and have been shown to reduce cytotoxic bisretinoid formation in the retinal pigment …
Number of citations: 40 pubs.acs.org
CL Cioffi, N Dobri, EE Freeman… - Journal of Medicinal …, 2014 - ACS Publications
Accumulation of lipofuscin in the retina is associated with pathogenesis of atrophic age-related macular degeneration and Stargardt disease. Lipofuscin bisretinoids (exemplified by N-…
Number of citations: 59 pubs.acs.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.